molecular formula C24H22ClN3O B2791357 7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 338419-66-2

7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

Cat. No.: B2791357
CAS No.: 338419-66-2
M. Wt: 403.91
InChI Key: DGVAOPSFXMTESY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrimidine class, characterized by a fused bicyclic core with a pyrrole ring adjacent to a pyrimidine moiety. The substitution pattern includes a 4-chlorophenyl group at position 7, a 2,6-dimethylphenyl carboxamide at position 8, and methyl groups at positions 2 and 2. Such substitutions are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O/c1-14-6-5-7-15(2)22(14)27-24(29)21-20(18-8-10-19(25)11-9-18)13-28-17(4)12-16(3)26-23(21)28/h5-13H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVAOPSFXMTESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C3N=C(C=C(N3C=C2C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.83 g/mol
  • InChI Key : FPQQSNUTBWFFLB-UHFFFAOYSA-N

The compound features a pyrrolopyrimidine scaffold that is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound acts as an inhibitor of specific kinases involved in tumor growth and survival. Notably:

  • IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several kinases, indicating strong inhibitory effects.
Target KinaseIC50 (nM)
Cyclin-dependent kinase 2 (CDK2)150
Epidermal growth factor receptor (EGFR)200
Vascular endothelial growth factor receptor (VEGFR)300

The precise mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : It binds to ATP-binding sites of target kinases, effectively blocking their activity.
  • Signal Transduction Pathways : The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Breast Cancer Cells :
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers (caspase-3 activation).
  • In Vivo Studies :
    • Animal models treated with the compound showed a marked decrease in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
  • Synergistic Effects :
    • Research has also explored the synergistic effects of this compound with other chemotherapeutic agents, enhancing overall efficacy and reducing side effects.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[1,2-a]Pyrimidine Family

The target compound shares structural similarities with other pyrrolo[1,2-a]pyrimidine derivatives, particularly in the bicyclic core. However, substitutions at positions 7 and 8 differentiate its physicochemical and biological properties. For example:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Core Structure: A tetrahydroimidazo[1,2-a]pyridine core (distinct from pyrrolo[1,2-a]pyrimidine). Substituents: Nitrophenyl at position 7 and cyano/carboxylate groups at positions 5, 6, and 6. Physical Properties: Yellow solid, melting point 243–245°C, molecular weight 51% yield .
Table 1: Structural and Physical Comparison
Compound Core Structure Position 7 Substituent Position 8 Substituent Melting Point (°C) Yield (%)
Target Compound Pyrrolo[1,2-a]pyrimidine 4-Chlorophenyl N-(2,6-dimethylphenyl)carboxamide Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-... [1l] Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl Cyano, carboxylate groups 243–245 51

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